molecular formula C7H6Cl2N2O2 B11773612 Ethyl 2,5-dichloropyrimidine-4-carboxylate

Ethyl 2,5-dichloropyrimidine-4-carboxylate

Cat. No.: B11773612
M. Wt: 221.04 g/mol
InChI Key: ACPLKDSIDVAHIY-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dichloropyrimidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 2,5-dichloropyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The compound is usually stored under inert gas conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,5-dichloropyrimidine-4-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: Used in the study of enzyme interactions and as a building block for bioactive molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Employed in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethyl 2,5-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,5-dichloropyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized organic compounds and pharmaceuticals .

Biological Activity

Ethyl 2,5-dichloropyrimidine-4-carboxylate is a compound of significant interest in pharmaceutical and agrochemical research due to its diverse biological activities. This article explores its biological activity, focusing on its applications in drug discovery, enzyme inhibition, and potential therapeutic uses.

  • IUPAC Name : this compound
  • Molecular Formula : C7H6Cl2N2O2
  • Molecular Weight : 221.037 g/mol
  • CAS Number : 51940-64-8
  • SMILES Notation : CCOC(=O)C1=CN=C(N=C1Cl)Cl

Applications in Drug Discovery

This compound has been identified as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promising results in several therapeutic areas:

  • Antiviral Activity : Research indicates that pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds derived from this compound have been tested against influenza viruses, demonstrating effective inhibition of viral replication and a reduction in viral load in infected models .
  • Anticancer Potential : Several studies have highlighted the anticancer activity of pyrimidine derivatives. This compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in cancer progression. For example, it has been reported to inhibit the phosphorylation of EGFR (Epidermal Growth Factor Receptor), which is crucial for tumor growth and survival .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity TypeTarget/MechanismObserved EffectReference
AntiviralInfluenza VirusSignificant reduction in viral load
AnticancerVarious Cancer Cell LinesInduces apoptosis; inhibits proliferation
Enzyme InhibitionEGFRInhibits phosphorylation
Enzyme InhibitionCYP1A2Inhibitor (notably affects drug metabolism)

Case Studies

  • Antiviral Efficacy Study : A recent study evaluated the antiviral efficacy of this compound against both Oseltamivir-sensitive and resistant strains of influenza A virus. The compound demonstrated a robust antiviral effect with a significant reduction in viral replication rates observed in treated mice models .
  • Cancer Cell Line Testing : In vitro studies involving various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that derivatives of this compound exhibited IC50 values in the nanomolar range, indicating potent anticancer properties and minimal toxicity to normal cells .
  • Safety Profile Assessment : Toxicity studies conducted on healthy mice indicated that high doses of the compound did not result in significant adverse effects, suggesting a favorable safety profile for potential therapeutic applications .

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

ethyl 2,5-dichloropyrimidine-4-carboxylate

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-6(12)5-4(8)3-10-7(9)11-5/h3H,2H2,1H3

InChI Key

ACPLKDSIDVAHIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1Cl)Cl

Origin of Product

United States

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